Quinine 1'-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

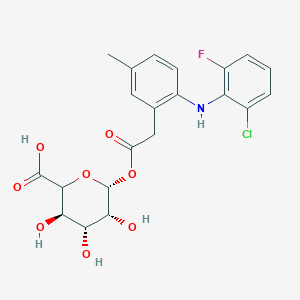

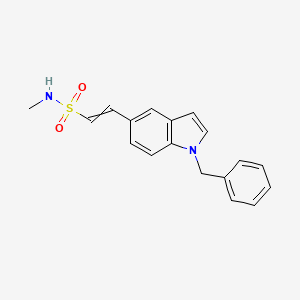

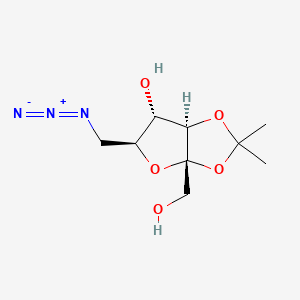

Quinine 1-oxide is a naturally occurring alkaloid that is found in the bark of the cinchona tree. It is a pale yellow crystalline solid with a bitter taste. It has a wide variety of applications in the fields of medicine, biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Quinine 1’-Oxide, like other quinone derivatives, has been explored for its potential in pharmacology. Its applications include cytoprotection through various mechanisms such as antifungal, antibacterial, antioxidant, anti-cancer, anti-inflammatory, laxative, anti-allergens, and anti-moth properties . These diverse pharmacological activities make it a compound of interest for developing new therapeutic agents.

Cancer Therapy

The compound’s role in cancer therapy is significant due to its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) , which is highly expressed in most cancers . Quinine 1’-Oxide can be used to design probes and nano-delivery systems targeting NQO1, providing a pathway for selective cancer treatment by reducing side effects in normal tissues.

Bioimaging Probes

Quinine 1’-Oxide derivatives are utilized in creating bioimaging probes. These probes are designed to target NQO1 for tumor diagnosis, leveraging the higher expression of NQO1 in tumors compared to normal tissues. The development of quinone-based fluorescent, near-infrared, and two-photon fluorescent probes is a promising area of research .

Antibacterial Agents

The antibacterial activity of quinone derivatives, including Quinine 1’-Oxide, is well-documented. These compounds have aroused interest for clinical and pharmaceutical applications due to their effectiveness against a range of bacterial pathogens . This makes them valuable for developing new antibacterial drugs.

Dyeing Applications

Natural quinone dyes, which include Quinine 1’-Oxide derivatives, offer a sustainable alternative to synthetic dyes. They are used in the textile industry for dyeing purposes due to their better dyeability, stability, brightness, and fastness compared to other natural dyes . Their environmental safety and ease of extraction make them an attractive option for eco-friendly dyeing processes.

Energy Storage Devices

Quinine 1’-Oxide and its derivatives are being investigated for their application in energy storage devices, particularly supercapacitors. The redox-active quinone moieties derived from lignin, which include Quinine 1’-Oxide, contribute to the pseudocapacitance of these devices. This research aims to utilize lignin as a raw material for high-value applications in energy storage .

Propiedades

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine 1'-Oxide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)